C5aR-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

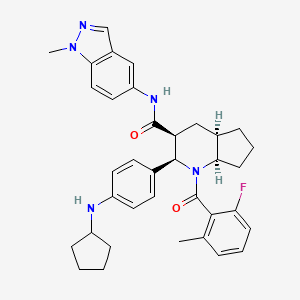

2D Structure

3D Structure

Properties

Molecular Formula |

C36H40FN5O2 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |

InChI |

InChI=1S/C36H40FN5O2/c1-22-7-5-11-30(37)33(22)36(44)42-32-12-6-8-24(32)20-29(35(43)40-28-17-18-31-25(19-28)21-38-41(31)2)34(42)23-13-15-27(16-14-23)39-26-9-3-4-10-26/h5,7,11,13-19,21,24,26,29,32,34,39H,3-4,6,8-10,12,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |

InChI Key |

SEZIDNKKSXZISP-VOZHPAJJSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |

Origin of Product |

United States |

Foundational & Exploratory

C5aR-IN-2: A Technical Guide to the Mechanism of Action of C5a Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C5aR-IN-2 is a potent C5a receptor (C5aR) inhibitor identified as compound 49 in patent WO2022028586A1.[1][2][3][4] As of late 2025, detailed peer-reviewed scientific literature characterizing the specific quantitative data and experimental protocols for this compound is not publicly available. This guide provides an in-depth overview of the mechanism of action for C5a receptor antagonists, which serves as a foundational understanding for compounds like this compound.

Introduction to the C5a/C5aR Axis

The complement system is a critical component of the innate immune system. Upon activation, the complement protein C5 is cleaved into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR). A second receptor, C5aR2 (also known as C5L2 or GPR77), also binds C5a and is thought to have modulating, and sometimes opposing, functions. The interaction of C5a with C5aR1 on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of inflammatory responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Dysregulation of the C5a/C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a key therapeutic target.

Mechanism of Action of C5aR Antagonists

C5aR antagonists are designed to block the binding of C5a to C5aR1, thereby inhibiting the downstream signaling pathways responsible for the inflammatory response. These antagonists can be broadly categorized as either competitive or non-competitive inhibitors.

Signaling Pathway of C5aR1 and Inhibition by an Antagonist:

Upon binding of C5a, C5aR1 couples to intracellular heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream signaling cascades:

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: C5aR1 activation also stimulates the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation, differentiation, and inflammation.

-

β-Arrestin Recruitment: Following activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This not only desensitizes the G protein-mediated signaling but can also initiate G protein-independent signaling pathways and receptor internalization.

C5aR antagonists, such as this compound, are expected to competitively bind to C5aR1 and prevent these signaling events from occurring.

Caption: C5aR1 signaling pathway and its inhibition by an antagonist.

Quantitative Data for Representative C5aR Antagonists

While specific data for this compound is not publicly available, the following table summarizes the in vitro activity of well-characterized C5aR1 antagonists. This data is representative of the potency expected from a novel C5aR inhibitor.

| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Reference |

| Avacopan (CCX168) | Human C5aR1 | Radioligand Binding | CHO-hC5aR1 | Ki: 0.3 nM | Bekker et al., 2016 |

| Calcium Mobilization | Human Neutrophils | IC50: 0.5 nM | Bekker et al., 2016 | ||

| PMX53 | Human C5aR1 | Radioligand Binding | Human Neutrophils | IC50: 20 nM | Woodruff et al., 2002 |

| Myeloperoxidase Release | Human Neutrophils | IC50: 3 nM | Woodruff et al., 2002 | ||

| DF2593A | Human C5aR1 | Calcium Mobilization | U937 cells | IC50: 0.16 nM | Moriconi et al., 2014 |

| Chemotaxis | Human Neutrophils | IC50: 0.08 nM | Moriconi et al., 2014 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize C5aR antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-C5a) for binding to C5aR1.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human C5aR1 are cultured to 80-90% confluency.

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, cell membranes are incubated with a fixed concentration of [125I]-C5a and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a C5aR antagonist to inhibit C5a-induced increases in intracellular calcium concentration.

Protocol:

-

Cell Preparation: A suitable cell line (e.g., U937 or primary human neutrophils) is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specific time.

-

C5a Stimulation: The cells are then stimulated with a fixed concentration of C5a (typically the EC80 concentration).

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The dose-response curve of the antagonist's inhibition is plotted to determine its IC50 value.

Caption: Experimental workflow for a calcium mobilization assay.

Chemotaxis Assay

This assay assesses the ability of a C5aR antagonist to block the migration of cells towards a C5a gradient.

Protocol:

-

Cell Isolation: Primary human neutrophils are isolated from fresh human blood.

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane) is used. The lower chamber is filled with a solution containing C5a as the chemoattractant.

-

Cell Treatment: The isolated neutrophils are pre-incubated with different concentrations of the test antagonist.

-

Cell Seeding: The treated cells are placed in the upper chamber of the chemotaxis plate.

-

Incubation: The plate is incubated for a period (e.g., 60-90 minutes) at 37°C to allow cell migration through the porous membrane towards the C5a gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: The inhibitory effect of the antagonist at different concentrations is used to calculate the IC50 for chemotaxis.

Logical Relationship of the Mechanism of Action

The mechanism of action of a C5aR antagonist like this compound can be summarized by a logical flow from molecular interaction to cellular and physiological outcomes.

Caption: Logical flow of the mechanism of action for a C5aR antagonist.

Conclusion

This compound is a potent inhibitor of the C5a receptor. While specific data on this compound is limited to patent literature, its mechanism of action is expected to follow the established principles of C5aR1 antagonism. By competitively blocking the binding of C5a to its receptor, this compound and similar antagonists can effectively inhibit the downstream signaling pathways that drive inflammation. The experimental protocols and representative data provided in this guide offer a comprehensive framework for the preclinical evaluation and characterization of such compounds, which hold significant promise for the treatment of a wide array of inflammatory and autoimmune diseases. Further research and publication of data on this compound will be necessary to fully elucidate its specific pharmacological profile.

References

In-depth Technical Guide on the Biological Function of C5aR Inhibition

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key mediator of this system is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its interaction with the C5a receptor 1 (C5aR1, also known as CD88).[1][2][3] The C5a-C5aR1 signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[4][5] This technical guide provides a detailed exploration of the biological functions of C5aR1 inhibition, with a focus on the underlying signaling pathways, experimental methodologies to assess inhibition, and the therapeutic potential of this approach. While this guide focuses on the general principles of C5aR inhibition, it is important to note that a specific inhibitor designated "C5aR-IN-2" is not documented in the publicly available scientific literature. Therefore, the data and methodologies presented are based on well-characterized C5aR antagonists.

Introduction to the C5a-C5aR1 Axis

The complement cascade converges at the cleavage of complement component C5 into C5a and C5b. C5a, a 74-amino acid polypeptide, is a potent chemoattractant for various immune cells, including neutrophils, eosinophils, basophils, and monocytes. Upon binding to C5aR1, a classical G protein-coupled receptor (GPCR), C5a triggers a cascade of intracellular signaling events.

C5aR1 is primarily coupled to inhibitory G proteins (Gαi), leading to the activation of downstream effector pathways. This activation results in a plethora of cellular responses, such as chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines and chemokines. Dysregulation of the C5a-C5aR1 axis is a key contributor to the pathogenesis of numerous inflammatory conditions, including sepsis, rheumatoid arthritis, asthma, and neurodegenerative diseases.

A second receptor for C5a, designated C5aR2 (or C5L2), also exists. Unlike C5aR1, C5aR2 does not couple to G proteins and its precise function is still under investigation, with some evidence suggesting it may act as a decoy receptor or a modulator of C5aR1 signaling.

Mechanism of C5aR1 Inhibition

Inhibition of C5aR1 can be achieved through various molecular modalities, including small molecule antagonists, neutralizing antibodies, and peptide inhibitors. These inhibitors typically function by competitively binding to C5aR1, thereby preventing the binding of endogenous C5a and blocking the initiation of downstream signaling cascades. The therapeutic goal of C5aR1 inhibition is to dampen the excessive inflammatory response mediated by C5a without compromising the essential functions of the complement system in host defense.

Key Signaling Pathways Modulated by C5aR1 Inhibition

The inhibition of C5a binding to C5aR1 effectively blocks the activation of several critical intracellular signaling pathways. A diagrammatic representation of the C5aR1 signaling cascade and the points of inhibition is provided below.

Caption: C5aR1 signaling pathway and points of inhibition.

Quantitative Data on C5aR Inhibition

The potency of C5aR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through various in vitro assays. The following table summarizes representative quantitative data for well-characterized C5aR antagonists.

| Inhibitor | Assay Type | Cell Line / System | IC50 / Ki (nM) | Reference |

| PMX53 | [125I]-C5a Binding Assay | Human Neutrophils | 2.1 | FASEB J (2004) 18, 355-7 |

| PMX205 | [125I]-C5a Binding Assay | Human Neutrophils | 0.5 | J Med Chem (2003) 46, 9-12 |

| Avacopan (CCX168) | Calcium Mobilization Assay | U937 Cells | 0.4 | PNAS (2013) 110, 13947-52 |

| W-54011 | [35S]GTPγS Binding Assay | CHO-hC5aR1 membranes | 2.2 | J Immunol (2002) 169, 1996-2002 |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of C5aR inhibitors. Below are protocols for key experiments used to characterize their biological function.

Radioligand Binding Assay

Objective: To determine the affinity of an inhibitor for C5aR1 by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Human neutrophils or a cell line overexpressing C5aR1 (e.g., U937 or CHO-hC5aR1) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled C5a (e.g., [125I]-C5a) and varying concentrations of the test inhibitor.

-

Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The percentage of specific binding is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Calcium Mobilization Assay

Objective: To measure the functional inhibition of C5aR1 signaling by assessing changes in intracellular calcium levels.

Methodology:

-

Cell Loading: C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the test inhibitor.

-

Stimulation and Measurement: Cells are stimulated with a fixed concentration of C5a, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The inhibition of the C5a-induced calcium flux is plotted against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a calcium mobilization assay.

Chemotaxis Assay

Objective: To evaluate the ability of an inhibitor to block C5a-induced cell migration.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., neutrophils) or use a chemotactic cell line.

-

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or transwell plate) is used. The lower chamber contains C5a as the chemoattractant, and the upper chamber contains the cells pre-incubated with the test inhibitor.

-

Incubation: The chamber is incubated to allow cell migration towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy, flow cytometry, or a plate-based assay.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated and plotted against the inhibitor concentration to determine the IC50.

Conclusion

The inhibition of the C5a-C5aR1 signaling axis represents a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. A thorough understanding of the underlying biological functions, signaling pathways, and appropriate experimental methodologies is paramount for the successful development of novel C5aR1 inhibitors. While the specific compound "this compound" remains unidentified in the public domain, the principles and techniques outlined in this guide provide a robust framework for the characterization and advancement of any new chemical entity targeting this critical inflammatory receptor. Further research into the nuanced roles of C5aR1 and C5aR2 will continue to refine our understanding and open new avenues for therapeutic intervention.

References

- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5aR-dependent cell activation by physiological concentrations of C5adesArg: Insights from a novel label-free cellular assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-function relationships of human C5a and C5aR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The C5a-C5aR1 Signaling Axis: A Central Inflammatory Pathway

An In-Depth Technical Guide on C5aR1 Inhibition and its Effect on Inflammatory Pathways

Introduction

The complement system is a cornerstone of innate immunity, providing a rapid and powerful defense against pathogens. However, its dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] A key mediator of this inflammatory cascade is the anaphylatoxin C5a, a potent peptide generated upon activation of the complement pathway.[1][2] C5a exerts its powerful pro-inflammatory effects primarily by binding to the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, particularly neutrophils and macrophages.[1][3] This interaction triggers a cascade of cellular responses, including chemotaxis, activation, and the release of inflammatory mediators.

A second receptor, C5aR2 (also known as C5L2 or GPR77), also binds C5a but lacks the canonical G-protein coupling domain, leading to a more complex and sometimes opposing role in inflammation. Given the central role of the C5a-C5aR1 axis in driving inflammation, its inhibition has emerged as a highly promising therapeutic strategy. This technical guide provides a detailed overview of the mechanism and effects of C5aR1 inhibition on inflammatory pathways, using data from studies on representative selective inhibitors such as the oral small molecule Avacopan (CCX168) and the cyclic peptide PMX53 .

Upon binding of C5a, C5aR1, which is predominantly coupled to the Gαi protein, initiates a series of intracellular signaling events. This activation leads to potent, pro-inflammatory cellular responses that are fundamental to the innate immune response but detrimental when chronically or excessively activated.

Key downstream signaling events include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38): Regulates the production of pro-inflammatory cytokines and chemokines.

-

Calcium Mobilization: A rapid increase in intracellular calcium concentration is a hallmark of neutrophil activation, triggering degranulation and respiratory burst.

-

β-Arrestin Recruitment: Mediates receptor desensitization and internalization, but can also initiate G protein-independent signaling.

These signaling cascades converge to orchestrate a robust inflammatory response, characterized by the recruitment and activation of immune cells, particularly neutrophils.

Effects of C5aR1 Inhibition on Inflammatory Pathways

Selective C5aR1 antagonists, such as Avacopan, function as allosteric inhibitors that block the binding of C5a, thereby preventing the downstream inflammatory responses. This targeted inhibition leads to a significant reduction in inflammation without broadly suppressing the entire complement system, preserving the host's ability to form the membrane attack complex (C5b-9) which is crucial for fighting certain infections.

The primary effects of C5aR1 inhibition include:

-

Reduced Neutrophil Recruitment and Activation: By blocking C5a-mediated chemotaxis, C5aR1 inhibitors dramatically reduce the infiltration of neutrophils to sites of inflammation. Furthermore, they inhibit key activation events such as the upregulation of adhesion molecules (e.g., CD11b), degranulation, and the production of reactive oxygen species (ROS).

-

Suppression of Pro-inflammatory Cytokines: C5aR1 signaling synergizes with other pathways, like those activated by Toll-like receptors (TLRs), to amplify the production of inflammatory cytokines. Inhibition of C5aR1 has been shown to decrease the release of key cytokines such as TNF-α, IL-6, and IFN-γ in various inflammatory models.

-

Amelioration of Inflammasome-Mediated Pathology: The C5a-C5aR1 axis can contribute to the activation of the NLRP3 inflammasome and subsequent production of mature IL-1β, a process linked to pyroptotic cell death. C5aR1 antagonists can suppress this pathway, reducing IL-1β secretion and inflammation.

Quantitative Data on C5aR1 Inhibitor Efficacy

The potency of C5aR1 inhibitors has been quantified in numerous in vitro and in vivo studies. Avacopan and PMX53 have demonstrated nanomolar efficacy in blocking C5a-mediated functions.

Table 1: In Vitro Potency of Representative C5aR1 Inhibitors

| Compound | Assay | Cell Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Avacopan | Competitive Binding (¹²⁵I-C5a) | Human Neutrophils | 0.2 nM | |

| Chemotaxis | Human Neutrophils | 1.7 nM | ||

| Intracellular Ca²⁺ Release | Human Neutrophils | 0.2 nM | ||

| CD11b Upregulation | Human Neutrophils | 3.0 nM |

| PMX53 | C5a-induced Myeloperoxidase Release | Human Neutrophils | ~20 nM | |

Table 2: In Vivo Effects of C5aR1 Inhibition in Mouse Models

| Inhibitor | Model | Dosage | Effect | Reference |

|---|---|---|---|---|

| PMX53 | C5a-induced Neutrophil Mobilization | 1 mg/kg (i.v.) | Significant decrease in circulating neutrophils | |

| PMX53 | C5a-induced TNF-α Production | 1 mg/kg (i.v.) | Significant decrease in plasma TNF-α | |

| Anti-C5aR1 Ab | MERS-CoV Infection | N/A | Significantly lower serum IFN-γ levels vs. control |

| PMX53 | Zymosan-induced Hypernociception | 60-180 µ g/paw | Dose-dependent inhibition of inflammatory pain | |

The Enigmatic Role of the Second C5a Receptor, C5aR2 (C5L2)

While C5aR1 is the primary driver of C5a-mediated inflammation, the role of C5aR2 is more complex and context-dependent. Lacking a G-protein coupling domain, it was initially considered a non-signaling decoy receptor that sequesters C5a, thereby dampening inflammation.

However, emerging evidence suggests C5aR2 can initiate its own signaling pathways, often through β-arrestin, and its effects can be either pro- or anti-inflammatory. For instance, some studies show the C5a/C5aR2 axis can promote inflammation by upregulating HMGB1 and activating the NLRP3 inflammasome. In other contexts, C5aR2 activation has been shown to negatively regulate TLR-induced cytokine secretion. The selective inhibitors discussed in this guide, such as Avacopan and PMX53, are highly specific for C5aR1 and do not significantly interact with C5aR2.

Key Experimental Protocols

This section outlines common methodologies used to assess the efficacy of C5aR1 inhibitors.

Protocol 1: In Vivo C5a-Induced Neutrophil Mobilization Assay

This pharmacodynamic assay measures the ability of an antagonist to block C5a-induced neutrophilia in mice.

-

Objective: To determine the in vivo efficacy and duration of action of a C5aR1 antagonist.

-

Methodology:

-

Wild-type C57BL/6J mice are administered the C5aR1 antagonist (e.g., PMX53 at 1 mg/kg) or vehicle via intravenous (i.v.) injection at various time points (e.g., 15 min, 2 h, 6 h) prior to C5a challenge.

-

Mice are challenged with recombinant mouse C5a (e.g., 50 µg/kg, i.v.) to induce neutrophil mobilization from the bone marrow.

-

Blood samples are collected from the tail vein at baseline and at time points post-C5a injection (e.g., 60 minutes).

-

Blood smears are prepared and stained (e.g., with Wright-Giemsa stain) or analyzed by an automated hematology analyzer to determine the percentage and absolute count of circulating neutrophils (polymorphonuclear leukocytes, PMNs).

-

-

Endpoint: A significant reduction in the percentage of circulating PMNs in antagonist-treated mice compared to vehicle-treated mice following C5a challenge indicates efficacy.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay

This assay measures the ability of an antagonist to block C5a-directed cell migration.

-

Objective: To quantify the in vitro potency of a C5aR1 antagonist in inhibiting chemotaxis.

-

Methodology:

-

Human neutrophils are isolated from the peripheral blood of healthy donors.

-

A multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 3-5 µm pores) is used.

-

The lower chamber is filled with a chemoattractant solution containing C5a at a concentration known to induce migration (e.g., 1-10 nM).

-

Isolated neutrophils are pre-incubated with various concentrations of the C5aR1 antagonist or vehicle.

-

The treated neutrophils are placed in the upper chamber of the plate.

-

The plate is incubated (e.g., 60-90 minutes at 37°C) to allow cells to migrate through the membrane toward the C5a gradient.

-

-

Endpoint: The number of migrated cells in the lower chamber is quantified (e.g., by cell counting via microscopy or a plate reader-based assay). The IC₅₀ is calculated as the antagonist concentration that inhibits 50% of the maximal cell migration.

Protocol 3: Cytokine Measurement by ELISA

-

Objective: To measure the effect of C5aR1 inhibition on the production of specific cytokines.

-

Methodology:

-

Plasma is collected from animals in in vivo studies (as in Protocol 1), or supernatant is collected from in vitro cell cultures (e.g., macrophages stimulated with LPS +/- C5a).

-

An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., mouse TNF-α, human IL-6) is used according to the manufacturer's instructions.

-

Briefly, a plate pre-coated with a capture antibody is incubated with the samples.

-

A detection antibody, followed by an enzyme-conjugated secondary antibody and a substrate, is added sequentially.

-

The resulting colorimetric change is measured with a plate reader.

-

-

Endpoint: The concentration of the cytokine is determined by comparison to a standard curve. A reduction in cytokine levels in the antagonist-treated group compared to control indicates efficacy.

Conclusion

The C5a-C5aR1 signaling axis is a powerful driver of inflammation, central to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The development of selective C5aR1 inhibitors represents a targeted therapeutic strategy that effectively mitigates the downstream consequences of C5a activation—including neutrophil recruitment, activation, and inflammatory cytokine production—without compromising essential components of the complement-mediated host defense. The clinical success of Avacopan for ANCA-associated vasculitis validates this approach and highlights the significant potential of C5aR1 antagonism as a therapeutic modality for other complement-driven diseases. Continued research into the nuanced roles of C5aR1 and C5aR2 will further refine the application of these targeted therapies for researchers, scientists, and drug development professionals.

References

Investigating the Downstream Effects of C5aR1 Inhibition: A Technical Guide to the Core Actions of a Representative Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. A key effector of this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88).[1][2][3] Activation of C5aR1 on various cell types, particularly myeloid cells, triggers a cascade of downstream signaling events that orchestrate inflammatory responses.[2][3] Consequently, antagonism of C5aR1 has emerged as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.

This technical guide provides an in-depth examination of the downstream effects of C5aR1 inhibition, using the well-characterized, potent, and selective C5aR1 antagonist, PMX53, as a representative molecule. PMX53 is a cyclic hexapeptide that acts as a full antagonist of C5aR1. We will explore its mechanism of action, summarize its quantitative effects on key cellular responses, provide detailed experimental protocols for assessing these effects, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action of the Representative C5aR1 Antagonist: PMX53

PMX53 is a synthetic peptidic compound that functions as a potent and orally active antagonist of the complement C5a receptor 1 (C5aR1 or CD88). It specifically binds to C5aR1, preventing the binding of its natural ligand, C5a, and subsequent receptor activation. This blockade of C5a binding inhibits the downstream signaling cascades that mediate the pro-inflammatory actions of C5a. It is important to note that PMX53 does not bind to the second C5a receptor, C5aR2 (also known as C5L2), or the C3a receptor, highlighting its specificity.

While PMX53 is a high-affinity antagonist of C5aR1, it has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which can stimulate mast cell degranulation at higher concentrations. This dual activity is an important consideration in the experimental application and interpretation of results related to PMX53.

Quantitative Effects of C5aR1 Inhibition by PMX53

The inhibitory effects of PMX53 on C5a-induced cellular responses have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of PMX53

| Cellular Response | Cell Type | IC50 (nM) | Reference |

| Myeloperoxidase Release | Human Neutrophils | 22 | |

| Chemotaxis | Human Neutrophils | 75 | |

| C5a-induced Hypernociception | Rat Paw | - | |

| Calcium Mobilization | HMC-1 cells | ~10 (inhibition) |

Table 2: In Vivo Efficacy of PMX53

| Experimental Model | Species | Dose | Effect | Reference |

| C5a-induced Neutrophil Mobilization | Mouse | 1 mg/kg (i.v.) | Significant inhibition | |

| C5a-induced TNF-α Production | Mouse | 1 mg/kg (i.v.) | ~90% reduction | |

| Zymosan-, Carrageenan-, and LPS-induced Hypernociception | Rat | 60-180 µ g/paw (local) | Inhibition |

Key Signaling Pathways Modulated by C5aR1 Inhibition

Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events. PMX53, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream pathways.

Caption: C5aR1 signaling pathway and the inhibitory action of PMX53.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to characterize the downstream effects of C5aR1 antagonists.

Caption: Workflow for a neutrophil chemotaxis assay.

Caption: Workflow for a calcium mobilization assay.

Caption: Workflow for an ERK1/2 phosphorylation assay.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the inhibition of C5a-induced neutrophil migration by a C5aR1 antagonist.

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

-

Recombinant human C5a

-

PMX53

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Cell stain (e.g., Diff-Quik) or ATP quantification reagent (e.g., CellTiter-Glo®)

-

Microscope or luminescence plate reader

Procedure:

-

Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare the chemoattractant solution by diluting recombinant human C5a to its EC80 concentration in assay medium.

-

Prepare the antagonist solutions by serially diluting PMX53 in assay medium containing C5a at its EC80 concentration. Include a vehicle control (assay medium with C5a only).

-

Add 25 µL of the chemoattractant/antagonist solutions to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add 50 µL of the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

-

Stain the migrated cells on the bottom surface of the membrane with Diff-Quik or a similar stain.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, quantify migrated cells in the lower chamber by measuring ATP levels using a luminescent assay.

-

Calculate the percentage inhibition of chemotaxis for each concentration of PMX53 compared to the vehicle control.

Calcium Mobilization Assay

Objective: To measure the inhibition of C5a-induced intracellular calcium release by a C5aR1 antagonist.

Materials:

-

HEK293 cells stably expressing human C5aR1 (or other suitable cell line)

-

Black, clear-bottom 96-well microplates

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Recombinant human C5a

-

PMX53

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the C5aR1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.

-

Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells twice with assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Prepare 5X concentrated solutions of PMX53 and C5a in assay buffer.

-

Using the fluorescence plate reader, establish a stable baseline fluorescence reading for each well.

-

Add 25 µL of the PMX53 or vehicle solution to the appropriate wells and incubate for a specified pre-treatment time.

-

Inject 25 µL of the C5a solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

The change in fluorescence, indicative of intracellular calcium concentration, is calculated. Determine the percentage inhibition of the C5a-induced calcium response by PMX53.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of a C5aR1 antagonist on C5a-induced phosphorylation of ERK1/2.

Materials:

-

CHO cells stably expressing human C5aR1 (or other suitable cell line)

-

Cell culture plates

-

Serum-free medium

-

Recombinant human C5a

-

PMX53

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture C5aR1-expressing cells to ~80% confluency.

-

Serum-starve the cells overnight to reduce basal levels of ERK phosphorylation.

-

Pre-treat the cells with various concentrations of PMX53 or vehicle in serum-free medium for 30-60 minutes.

-

Stimulate the cells with C5a at its EC80 concentration for 5-10 minutes.

-

Immediately after stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells with ice-cold PBS and then add lysis buffer.

-

Scrape the cells, collect the lysates, and clarify by centrifugation.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and calculate the inhibition of C5a-induced ERK1/2 phosphorylation by PMX53.

Conclusion

The inhibition of the C5a-C5aR1 axis represents a significant therapeutic opportunity for a multitude of inflammatory diseases. This technical guide has provided a comprehensive overview of the downstream effects of C5aR1 antagonism, using the well-studied inhibitor PMX53 as a prime example. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers and drug development professionals working in this field. A thorough understanding of the molecular and cellular consequences of C5aR1 blockade is paramount for the continued development of novel and effective therapies targeting this critical inflammatory pathway.

References

The Role of C5a Receptor Antagonists in Autoimmune Disease Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. However, its dysregulation is increasingly implicated in the pathogenesis of numerous autoimmune diseases. A key mediator in this process is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its interaction with the C5a receptor 1 (C5aR1, also known as CD88). This interaction triggers a cascade of signaling events that drive leukocyte chemotaxis, activation, and the release of inflammatory mediators, contributing to tissue damage in autoimmune conditions. Consequently, the C5a-C5aR1 axis has emerged as a promising therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus.[1][2]

This technical guide provides a comprehensive overview of the role of C5aR antagonists in preclinical models of autoimmune diseases. While the specific compound "C5aR-IN-2" was not identified in a review of the current scientific literature, this guide will focus on the wealth of data available for other well-characterized C5aR inhibitors, providing a framework for understanding their mechanism of action and therapeutic potential. We will delve into the signaling pathways modulated by these inhibitors, present quantitative data from key preclinical studies in tabular format for clear comparison, and provide detailed experimental protocols for utilizing these compounds in relevant autoimmune disease models.

C5a Receptor Signaling Pathway

C5aR1 is a classical G protein-coupled receptor (GPCR) that, upon binding C5a, initiates a complex network of intracellular signaling pathways.[3] These pathways are pivotal in mediating the inflammatory effects of C5a. The binding of C5a to C5aR1 leads to the activation of heterotrimeric G proteins, primarily of the Gαi and Gα16 subtypes.[3] This activation sets off a cascade of downstream events, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and cytokine production.[3] Furthermore, C5aR1 signaling can also proceed through β-arrestin-dependent pathways, which can modulate G protein-mediated signaling and initiate distinct downstream effects.

The second C5a receptor, C5aR2 (also known as C5L2 or GPR77), exhibits a more enigmatic role. It binds C5a but does not couple to G proteins in the classical sense. Current evidence suggests that C5aR2 may act as a decoy receptor, internalizing and degrading C5a to dampen the inflammatory response, or it may signal through β-arrestin pathways, sometimes in opposition to C5aR1 signaling. The interplay between C5aR1 and C5aR2 adds a layer of complexity to the C5a-mediated inflammatory response.

Figure 1: Simplified C5a Receptor Signaling Pathway.

Role of C5aR Antagonists in Autoimmune Disease Models

Lupus Nephritis

Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by widespread inflammation and tissue damage. Lupus nephritis (LN) is a severe complication of SLE, and complement activation is a key driver of its pathogenesis. Studies in the MRL/lpr mouse model of spontaneous lupus have demonstrated a significant upregulation of C5aR mRNA and protein in the kidneys. Pharmacological blockade of C5aR in these mice has been shown to be highly effective in ameliorating disease.

| Parameter | Control (Vehicle) | C5aR Antagonist Treated | Percent Reduction | Reference |

| Renal Function | ||||

| Proteinuria (mg/24h) | Progressive Increase | Prevented Progression | Not specified | |

| Renal Inflammation | ||||

| Neutrophil Infiltration | High | Significantly Reduced | Not specified | |

| Macrophage Infiltration | High | Significantly Reduced | Not specified | |

| IL-1β mRNA Expression | High | Significantly Decreased | Not specified | |

| MIP-2 mRNA Expression | High | Significantly Decreased | Not specified | |

| Neuronal Effects (CNS Lupus) | ||||

| Neuronal Apoptosis (in vitro) | Increased with lupus serum | Significantly Reduced | Not specified | |

| Neutrophil Infiltration (Brain) | High | Reduced | Not specified | |

| ICAM mRNA Expression (Brain) | High | Reduced | Not specified | |

| TNF-α mRNA Expression (Brain) | High | Reduced | Not specified |

This protocol is a synthesized methodology based on published studies.

1. Animal Model:

-

Female MRL/lpr mice, which spontaneously develop a lupus-like disease.

-

Age-matched MRL/++ mice can be used as controls.

2. C5aR Antagonist Administration:

-

Compound: A specific small molecule C5aR antagonist (the original study does not name the compound).

-

Dosing: Administer continuously from 13 to 19 weeks of age.

-

Route of Administration: Osmotic mini-pumps implanted subcutaneously to ensure continuous delivery.

-

Control Group: Administer vehicle alone using the same method.

3. Disease Monitoring and Endpoint Analysis:

-

Renal Function: Monitor proteinuria weekly. Measure blood urea nitrogen (BUN) at the study endpoint.

-

Histopathology: At 19 weeks of age, sacrifice mice and perfuse kidneys. Fix tissues in formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess glomerulonephritis and interstitial inflammation.

-

Immunohistochemistry: Stain kidney sections for immune cell markers such as neutrophils (e.g., Ly6G) and macrophages (e.g., F4/80) to quantify infiltration.

-

Gene Expression Analysis: Isolate RNA from kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory mediators like IL-1β and MIP-2.

-

Apoptosis Assay: Perform TUNEL staining on kidney sections to assess the extent of apoptosis.

Figure 2: Experimental Workflow for C5aR Antagonist Testing in Lupus Nephritis.

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease that primarily affects the joints. The complement system, and specifically C5a, is highly implicated in the pathogenesis of RA, with elevated levels of C5a found in the synovial fluid of patients. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA. Blockade of C5aR has shown significant therapeutic efficacy in this model.

| Parameter | Control (Vehicle/Isotype) | C5aR Antagonist/Antibody Treated | Percent Reduction | Reference |

| Clinical Score | Progressive Increase | Almost Complete Inhibition | Not specified | |

| Histopathology | ||||

| Bone Destruction | Severe | Reduced | Not specified | |

| Cartilage Destruction | Severe | Reduced | Not specified | |

| Inflammatory Infiltrate | ||||

| Neutrophil Infiltration (Joint) | High | Significantly Reduced | Not specified | |

| Macrophage Infiltration (Joint) | High | Significantly Reduced | Not specified | |

| Local Inflammatory Mediators (Paw) | ||||

| IL-6 | High | Significantly Reduced | Not specified | |

| KC (CXCL1) | High | Significantly Reduced | Not specified | |

| MCP-1 (CCL2) | High | Significantly Reduced | Not specified | |

| MIP-2 (CXCL2) | High | Significantly Reduced | Not specified |

This protocol is a synthesized methodology based on published studies.

1. Animal Model:

-

DBA/1 mice, which are susceptible to CIA.

2. Induction of CIA:

-

Day 0: Immunize mice subcutaneously at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Day 21: Administer a booster immunization with an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

3. C5aR Blockade:

-

Compound: A blocking anti-mouse C5aR monoclonal antibody or a small molecule C5aR antagonist.

-

Treatment Initiation: Begin treatment therapeutically, once arthritis is established (e.g., when clinical signs appear).

-

Dosing and Route: For an anti-mC5aR mAb, a typical dose might be 0.5 mg/mouse administered subcutaneously three times a week.

-

Control Group: Administer an isotype control antibody or vehicle.

4. Disease Assessment:

-

Clinical Scoring: Visually score arthritis severity in each paw on a scale of 0-4, with a maximum score of 16 per mouse.

-

Histopathology: At the end of the study, collect paws, decalcify, and embed in paraffin. Stain sections with H&E, Safranin O (for cartilage), and for tartrate-resistant acid phosphatase (TRAP) to assess inflammation, cartilage damage, and bone erosion, respectively.

-

Biomarker Analysis: Collect paw tissue for homogenization and measure levels of cytokines and chemokines (e.g., IL-6, KC, MCP-1, MIP-2) by ELISA or multiplex assay. Collect blood to measure systemic inflammatory markers and anti-collagen antibody titers.

References

C5aR-IN-2 as a Tool for Sepsis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system, a crucial component of innate immunity, is strongly activated during sepsis, leading to the generation of the potent pro-inflammatory anaphylatoxin C5a. C5a exerts its detrimental effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor expressed on various immune and non-immune cells. The C5a-C5aR1 axis is a key driver of the overwhelming inflammatory response, immune paralysis, and multi-organ failure characteristic of sepsis. Consequently, antagonism of C5aR1 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the use of a C5aR1 inhibitor, exemplified by the conceptual tool compound C5aR-IN-2, in sepsis research. It details the underlying signaling pathways, provides experimental protocols for its evaluation, and summarizes the expected quantitative outcomes based on extensive research with similar C5aR1 antagonists.

Introduction to C5a and C5aR1 in Sepsis

During sepsis, excessive complement activation leads to a surge in C5a levels. The binding of C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a cascade of pro-inflammatory events.[1][2] This includes chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and a "cytokine storm" of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Paradoxically, prolonged C5a signaling can also lead to immune cell paralysis, characterized by an impaired ability to clear pathogens.[2][3] Furthermore, C5aR1 is upregulated in various organs during sepsis, contributing to organ-specific damage. Blockade of the C5a-C5aR1 interaction has been shown to improve survival in preclinical sepsis models by attenuating the inflammatory response and preserving innate immune functions.

Mechanism of Action of C5aR1 Inhibition

This compound is conceptualized as a selective antagonist of C5aR1. By binding to the receptor, it prevents the conformational changes necessary for G-protein coupling and the initiation of downstream signaling cascades. This blockade effectively neutralizes the pathological effects of excessive C5a.

C5aR1 Signaling Pathways in Sepsis

The binding of C5a to C5aR1 activates several key intracellular signaling pathways that contribute to the septic inflammatory response. A selective inhibitor like this compound would be expected to block these pathways.

Quantitative Data on the Effects of C5aR1 Inhibition in Sepsis Models

The following tables summarize quantitative data from preclinical studies using C5aR1 antagonists or C5aR1 knockout mice in sepsis models, which represent the expected outcomes for a potent and selective C5aR1 inhibitor like this compound.

Table 1: Effect of C5aR1 Blockade on Survival in Cecal Ligation and Puncture (CLP) Sepsis Models

| Model Organism | Sepsis Model | Treatment | Survival Rate (Control) | Survival Rate (Treatment) | Reference |

| Mouse | Mid-grade CLP | Anti-C5aR1 Antibody | 31% | 100% | |

| Mouse | High-grade CLP | Combined anti-C5aR1 & anti-C5L2 Abs | 0% | >60% | |

| Mouse | CLP | C5aR Antagonist (C5aRa) | ~20% | ~70% | |

| Mouse | Mild to Moderate CLP | C5aR1 Knockout | ~40-60% | ~80-90% |

Table 2: Effect of C5aR1 Blockade on Inflammatory Cytokines in Sepsis Models

| Cytokine | Model | Treatment | Reduction in Cytokine Levels | Reference |

| IL-6 | Mouse CLP | Anti-C5aR1 Antibody | Significantly Reduced | |

| TNF-α | Mouse CLP | Anti-C5aR1 Antibody | Significantly Reduced | |

| IL-10 | Mouse CLP | C5aR1 Knockout | Significantly Decreased | |

| IFN-γ | Mouse CLP | C5aR1 Knockout | Significantly Increased |

Table 3: Effect of C5aR1 Blockade on Bacterial Clearance and Organ Injury in Sepsis Models

| Parameter | Model | Treatment | Outcome | Reference |

| Bacterial Load (Blood, Spleen, Liver) | Rat CLP | Anti-C5a Antibody | Significantly Reduced | |

| Bacterial Counts (Organs) | Mouse CLP | Anti-C5aR1 Antibody | Significantly Reduced | |

| Liver Function | Mouse CLP | C5aR1 Knockout | Largely Preserved |

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of this compound as a sepsis research tool. The following are representative protocols for key in vitro and in vivo experiments.

In Vitro: Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit C5a-induced neutrophil migration.

Materials:

-

Isolated human or murine neutrophils

-

C5a (chemoattractant)

-

This compound

-

Boyden chamber or similar chemotaxis system

-

Assay buffer (e.g., HBSS with 0.1% BSA)

Procedure:

-

Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Place C5a (typically 10 nM) in the lower wells of the Boyden chamber.

-

Add the pre-incubated neutrophil suspension to the upper wells, separated by a porous membrane (e.g., 3-5 µm pore size).

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.

-

Quantify the number of migrated cells per high-power field using a microscope.

In Vivo: Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is the most widely used animal model of sepsis as it mimics the polymicrobial nature of clinical sepsis.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

This compound formulation for injection (e.g., in saline or DMSO/saline)

Procedure:

-

Anesthetize the mouse.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve (the degree of ligation determines the severity of sepsis).

-

Puncture the ligated cecum with a needle (the size of the needle also influences severity).

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the incision in layers.

-

Administer this compound or vehicle control at a predetermined time point (e.g., immediately after surgery or at a delayed time point).

-

Provide fluid resuscitation and supportive care.

-

Monitor survival rates over a defined period (e.g., 7-10 days).

-

At specified time points, collect blood and tissue samples for analysis of bacterial load, cytokine levels, and organ damage markers.

Ex Vivo: Cytokine Production Assay

This assay measures the effect of this compound on cytokine production from immune cells.

Materials:

-

Peritoneal macrophages or whole blood

-

LPS (lipopolysaccharide)

-

C5a

-

This compound

-

Cell culture medium

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Isolate peritoneal macrophages or use whole blood samples.

-

Culture the cells in the presence of LPS to mimic an inflammatory stimulus.

-

Add C5a to potentiate the inflammatory response.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines in the supernatant using ELISA.

Conclusion

The C5a-C5aR1 axis is a critical mediator of the pathophysiology of sepsis. The use of a selective C5aR1 inhibitor, such as the conceptual tool compound this compound, provides a powerful means to investigate the role of this pathway in the complex interplay of inflammation and immunosuppression that characterizes sepsis. The experimental frameworks provided in this guide offer a robust starting point for researchers to evaluate the therapeutic potential of targeting C5aR1 in sepsis and related inflammatory conditions. The expected outcomes, based on extensive prior research, include improved survival, reduced systemic inflammation, and preserved organ function in preclinical models of sepsis.

References

C5aR-IN-2: A Technical Guide to its Interaction with C5a Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key effector of this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through interaction with its cognate receptors, C5a receptor 1 (C5aR1, also known as CD88) and C5a receptor 2 (C5aR2, also known as C5L2). While C5aR1 is a classical G protein-coupled receptor (GPCR) that mediates a strong inflammatory response, the role of C5aR2 is more enigmatic, with evidence suggesting it may act as a decoy receptor or a modulator of C5aR1 signaling. The development of specific inhibitors for these receptors is a critical area of research for a variety of inflammatory and autoimmune diseases.

This technical guide provides an in-depth analysis of C5aR-IN-2, a novel and potent inhibitor of the C5a receptor. Sourced from patent literature, this compound has been identified as a promising candidate for therapeutic intervention. This document will detail its known interactions with C5aR1, present the experimental protocols used for its characterization, and illustrate the distinct signaling pathways of both C5aR1 and C5aR2.

This compound: Quantitative Analysis of Receptor Interaction

This compound, identified as compound 49 in patent WO2022028586A1, has been evaluated for its inhibitory activity on the C5a receptor. The available data exclusively pertains to its interaction with C5aR1. To date, there is no publicly available information on the binding affinity or functional modulation of this compound with C5aR2.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound | C5aR1 | Calcium Mobilization | HEK293 (human C5aR1) | 1.8 |

Experimental Protocols

The inhibitory activity of this compound on C5aR1 was determined using a calcium mobilization assay. The following protocol is based on the methods described in patent WO2022028586A1.

Calcium Mobilization Assay for C5aR1

Objective: To measure the ability of this compound to inhibit C5a-induced intracellular calcium mobilization in cells expressing human C5aR1.

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid encoding human C5aR1.

Materials:

-

HEK293-hC5aR1 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Human C5a

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: HEK293-hC5aR1 cells are cultured under standard conditions (37°C, 5% CO2).

-

Cell Plating: Cells are seeded into 96-well black, clear-bottom microplates at a suitable density and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127) in assay buffer for 1 hour at 37°C.

-

Washing: The dye solution is removed, and the cells are washed with assay buffer to remove any extracellular dye.

-

Compound Incubation: this compound, at various concentrations, is added to the wells and incubated for a specified period (e.g., 15 minutes) at room temperature.

-

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured.

-

C5a Stimulation: Human C5a is added to the wells using an automated injector to a final concentration that elicits a sub-maximal response (e.g., EC80).

-

Data Acquisition: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The increase in fluorescence upon C5a stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the response in the absence of the compound. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.

C5aR1 and C5aR2 Signaling Pathways

The two receptors for C5a, C5aR1 and C5aR2, initiate distinct downstream signaling cascades upon ligand binding, leading to different cellular outcomes.

C5aR1 Signaling

C5aR1 is a canonical GPCR that couples primarily to inhibitory G proteins (Gi). Activation of C5aR1 by C5a triggers a cascade of intracellular events that are central to the pro-inflammatory response.

C5aR2 Signaling

In contrast to C5aR1, C5aR2 is considered an atypical seven-transmembrane receptor. It does not couple to G proteins and therefore does not induce calcium mobilization. Its primary signaling mechanism is thought to be mediated by β-arrestins, and its overall function is still under active investigation, with both pro- and anti-inflammatory roles proposed.

Conclusion

This compound is a potent, small-molecule inhibitor of the classical C5a receptor, C5aR1. The available data from patent literature demonstrates its ability to block C5a-induced calcium mobilization with nanomolar potency. However, a comprehensive understanding of its interaction with the atypical C5a receptor, C5aR2, is currently lacking. Further investigation into the selectivity profile of this compound is warranted to fully elucidate its therapeutic potential. The distinct signaling mechanisms of C5aR1 and C5aR2 highlight the importance of developing receptor-specific modulators to achieve targeted therapeutic effects in the complex landscape of inflammatory diseases. This guide provides the foundational information for researchers to build upon in their exploration of C5aR-targeted therapies.

A Technical Guide to the Discovery and Development of C5a Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the discovery and development process for antagonists targeting the C5a receptor (C5aR), a key player in the inflammatory cascade. While a specific compound "C5aR-IN-2" was not identifiable in public literature, this document outlines the typical journey of such a molecule, from initial screening to preclinical evaluation, using established data for known C5aR modulators as representative examples.

The complement system, a critical component of innate immunity, can become dysregulated in numerous inflammatory and autoimmune diseases. The C5a-C5aR signaling axis is a major driver of these pathological processes, making it a prime target for therapeutic intervention.[1][2] C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects primarily through the G protein-coupled receptor C5aR (also known as C5aR1 or CD88).[1][2][3] A second receptor, C5L2 (C5aR2), also binds C5a but its role in signaling is more complex and debated, potentially acting as a modulator of C5aR activity. The development of C5aR antagonists is a promising strategy to mitigate the detrimental effects of excessive complement activation.

Quantitative Data for Representative C5aR Modulators

The following tables summarize key quantitative data for C5a and representative C5aR modulators found in the literature. This data is essential for comparing the potency and efficacy of newly discovered compounds.

Table 1: Binding Affinities of C5a and its Metabolite for C5a Receptors

| Ligand | Receptor | Cell Type/System | Kd (nM) | Reference |

| C5a | C5aR | Human Neutrophils | ~1 | |

| C5adesArg | C5aR | Human Neutrophils | ~10-100 | |

| C5a | C5L2 | Transfected Cells | High Affinity | |

| C5adesArg | C5L2 | Transfected Cells | Higher than C5a |

Table 2: Functional Potency of C5a in Various In Vitro Assays

| Assay | Cell Type | Parameter | EC50 / IC50 (nM) | Reference |

| Chemotaxis | Human Neutrophils | Migration | Low nM | |

| ERK1/2 Phosphorylation | Human Monocyte-Derived Macrophages | pERK1/2 levels | ~1-10 | |

| Calcium Mobilization | Human Neutrophils | Intracellular Ca2+ | ~1-10 | |

| β-arrestin Recruitment | C5aR2-transfected HEK293 cells | BRET Signal | ~1-10 |

Experimental Protocols

The discovery and characterization of novel C5aR antagonists involve a series of well-defined experimental protocols to assess their binding affinity, functional activity, and selectivity.

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for C5aR.

-

Methodology:

-

Membranes from cells expressing C5aR (e.g., transfected HEK293 cells or human neutrophils) are prepared.

-

A constant concentration of radiolabeled C5a (e.g., 125I-C5a) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.

-

After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified using a scintillation counter.

-

The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. ERK1/2 Phosphorylation Assay

-

Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit C5a-induced ERK1/2 phosphorylation.

-

Methodology:

-

Cells expressing C5aR (e.g., primary human macrophages or CHO-hC5aR1 cells) are serum-starved.

-

Cells are pre-incubated with varying concentrations of the test compound.

-

Cells are then stimulated with a fixed concentration of C5a (typically at its EC80 for ERK1/2 phosphorylation).

-

The reaction is stopped, and cell lysates are prepared.

-

Phosphorylated ERK1/2 levels are quantified using methods such as Western blotting or ELISA with phospho-specific antibodies.

-

The IC50 value is determined from the concentration-response curve.

-

3. β-Arrestin Recruitment Assay

-

Objective: To evaluate the effect of a compound on C5a-induced β-arrestin recruitment to C5aR or C5L2, which is crucial for understanding biased agonism and receptor regulation.

-

Methodology:

-

HEK293 cells are co-transfected with constructs for C5aR (or C5L2) fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Venus or GFP).

-

Transfected cells are incubated with the test compound followed by stimulation with C5a.

-

Bioluminescence Resonance Energy Transfer (BRET) is measured. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment.

-

Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

4. In Vivo Neutrophil Mobilization Assay

-

Objective: To assess the in vivo efficacy of a C5aR antagonist.

-

Methodology:

-

Mice are administered the test compound or vehicle control.

-

After a specified time, mice are challenged with an intraperitoneal injection of murine C5a to induce neutrophil mobilization into the peritoneal cavity.

-

Peritoneal lavage is performed at a set time point after C5a administration.

-

The number of neutrophils in the lavage fluid is quantified by flow cytometry or manual cell counting.

-

A reduction in neutrophil count in the compound-treated group compared to the vehicle group indicates in vivo antagonist activity.

-

Visualizations

C5aR Signaling Pathway

References

The Pharmacodynamics of C5aR1 Inhibition: A Technical Guide to Avacopan (CCX168)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "C5aR-IN-2" could not be identified in publicly available literature. This document provides a comprehensive overview of the pharmacodynamics of Avacopan (CCX168) , a well-characterized and clinically approved selective antagonist of the C5a Receptor 1 (C5aR1), as a representative example of a C5aR1 inhibitor.

Introduction: Targeting the C5a-C5aR1 Axis

The complement system is a critical component of the innate immune response. Upon activation, the C5 convertase cleaves the C5 protein into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5a Receptor 1 (C5aR1, or CD88). The interaction between C5a and C5aR1 on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.

Avacopan (formerly CCX168) is an orally bioavailable, small-molecule selective antagonist of C5aR1. It functions as a competitive inhibitor, blocking the binding of C5a to its receptor and thereby attenuating the downstream inflammatory signaling cascade.[1][2] This targeted approach has shown therapeutic efficacy in conditions such as ANCA-associated vasculitis, leading to its clinical approval.[2]

Mechanism of Action and Signaling Pathways

Avacopan competitively and selectively binds to the human C5aR1.[3] This prevents the binding of the endogenous ligand C5a, a potent chemoattractant for neutrophils.[4] By inhibiting this interaction, Avacopan blocks C5a-mediated neutrophil activation and migration.

The binding of C5a to C5aR1 initiates signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. Avacopan, by blocking the initial ligand-receptor interaction, inhibits both of these downstream cascades.

-

G Protein-Dependent Signaling: C5aR1 primarily couples to the inhibitory G protein, Gαi. This leads to the dissociation of the Gβγ subunits, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway, on the other hand, is crucial for cell migration and survival.

-

β-Arrestin-Dependent Signaling: Upon agonist binding, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize the G protein signaling and can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway. β-arrestin recruitment also mediates receptor internalization.

Below are diagrams illustrating the C5aR1 signaling pathway and the mechanism of action of Avacopan.

Figure 1: C5aR1 G Protein-Dependent Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of C5aR-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement component 5a receptor (C5aR), also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Its ligand, C5a, is a potent anaphylatoxin that mediates a range of pro-inflammatory functions, including cell chemotaxis, degranulation, and the production of cytokines and chemokines.[3][4] Dysregulation of the C5a/C5aR axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making C5aR a compelling therapeutic target.[5] C5aR-IN-2 is a hypothetical inhibitor of C5aR designed for research and drug development purposes. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action.

C5aR Signaling Pathway

Activation of C5aR by its ligand C5a initiates a cascade of intracellular signaling events. As a GPCR, C5aR couples to G-proteins, primarily of the Gi family, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.

Downstream of G-protein activation, C5aR signaling also engages other important pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2. These pathways regulate a multitude of cellular responses, including cell survival, proliferation, and inflammatory gene expression. Furthermore, like many GPCRs, C5aR can also signal through a G-protein-independent mechanism involving β-arrestins. Upon ligand binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of distinct signaling events.

Quantitative Data Summary

The following table summarizes key quantitative parameters for evaluating the in vitro activity of C5aR inhibitors. The values for this compound should be determined experimentally and compared to known reference compounds.

| Assay Type | Parameter | This compound (Hypothetical Data) | Reference Compound (e.g., PMX53) | Reference |

| Receptor Binding Assay | Ki (nM) | User Determined | 4.7 | |

| Calcium Mobilization Assay | IC50 (nM) | User Determined | Varies by cell type and conditions | |

| Chemotaxis Assay | IC50 (nM) | User Determined | Varies by cell type and conditions | |

| β-Arrestin Recruitment Assay | IC50 (nM) | User Determined | Varies by cell type and conditions |

Experimental Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the C5a receptor. A competitive binding format is utilized, where the test compound competes with a labeled ligand for binding to the receptor.

Experimental Workflow: Receptor Binding Assay

Materials:

-

HEK293 cells stably expressing human C5aR

-

Cell lysis buffer (e.g., 25 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Labeled ligand (e.g., [¹²⁵I]-C5a or a fluorescently labeled C5a analog like Eu-DTPA-hC5a)

-

This compound

-

Unlabeled C5a (for determining non-specific binding)

-

96-well filter plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-C5aR cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-